molecular formula C10H18N4O B13625345 2-Methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanamide

2-Methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanamide

Cat. No.: B13625345
M. Wt: 210.28 g/mol
InChI Key: NPYYEEMRHRYSOE-UHFFFAOYSA-N
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Description

2-Methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanamide is an organic compound that features a pyrazole ring, a propylamino group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the propylamino group: This step involves the alkylation of the pyrazole ring with a suitable propylamine derivative.

    Formation of the propanamide backbone: This can be done by reacting the intermediate product with acryloyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide or pyrazole ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(propylamino)-4-(1h-pyrazol-1-yl)butanamide
  • 2-Methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)butanoic acid

Uniqueness

2-Methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring and a propanamide backbone makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-methyl-2-(propylamino)-3-pyrazol-1-ylpropanamide

InChI

InChI=1S/C10H18N4O/c1-3-5-12-10(2,9(11)15)8-14-7-4-6-13-14/h4,6-7,12H,3,5,8H2,1-2H3,(H2,11,15)

InChI Key

NPYYEEMRHRYSOE-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)(CN1C=CC=N1)C(=O)N

Origin of Product

United States

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